molecular formula C20H17Cl2NO B1420606 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-20-6

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420606
CAS RN: 1160263-20-6
M. Wt: 358.3 g/mol
InChI Key: FKJRMZAHGRLENV-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride (6-Cl-4-Iso-QC) is a novel synthetic compound that has been gaining attention in recent years due to its potential applications in various scientific research fields. 6-Cl-4-Iso-QC has been shown to have potent biological activity, as well as a wide range of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis Methods and Structural Analysis:

    • Efficient synthesis methods for quinoline derivatives, including structures similar to 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride, have been developed. For instance, a one-pot synthesis of 2-chloro-3-substituted quinolines using tetrabutylammonium chloride-triggered cyclization has been reported (Liu et al., 2009).
    • Structural parameters and spectroscopic characterization of similar quinoline derivatives have been analyzed using techniques like DFT calculations, NMR, and UV-Vis absorption (Wazzan et al., 2016).
  • Optical and Photovoltaic Properties:

    • Studies on the structural and optical properties of quinoline derivatives in thin film form reveal insights into their potential applications in photovoltaics and electronics (Zeyada et al., 2016).
    • Research on the photovoltaic properties of quinoline derivatives highlights their use in organic-inorganic photodiode fabrication, demonstrating their potential in the field of renewable energy technologies (Zeyada et al., 2016).
  • Catalysis and Chemical Reactions:

    • Quinoline derivatives have been used as intermediates in the synthesis of various organic compounds. For example, a study discusses the use of a catalyst system for the synthesis of 2‐arylpropionic acids, a class of compounds to which ibuprofen belongs (Seayad et al., 1999).
  • Fungicidal Activity and Biological Applications:

    • Research has been conducted on the synthesis and fungicidal activity of fluorinated quinoline amide compounds, which can be relevant to the study of quinoline-4-carbonyl chlorides in the context of agricultural chemicals and bioactivity (Ni et al., 2015).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride can be influenced by various environmental factors . These can include the physiological conditions within the body (such as pH, temperature, and the presence of other molecules) and external factors (such as light and temperature). These factors can affect the compound’s stability, its interactions with its targets, and its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or activation of their functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and metabolic processes . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism is an important aspect of its overall biochemical profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters and binding proteins, influencing its localization and accumulation . Understanding these processes is essential for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

6-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(22)24)16-10-15(21)7-8-18(16)23-19/h3-8,10-12H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJRMZAHGRLENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166640
Record name 6-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160263-20-6
Record name 6-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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